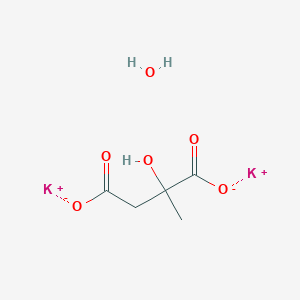

(+/-)-Potassium citramalate monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(+/-)-Potassium citramalate monohydrate is a chemical compound that serves as a five-carbon precursor for the chemical synthesis of methacrylic acid . This compound is synthesized through the condensation of pyruvate and acetyl-CoA via the enzyme citramalate synthase . It is used in various scientific and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of citramalic acid, which is a precursor to (+/-)-Potassium citramalate monohydrate, can be achieved using metabolically engineered Escherichia coli strains expressing a modified citramalate synthase gene from Methanococcus jannaschii . The key enzyme, citramalate synthase, uses pyruvate and acetyl-CoA as substrates . The process involves controlled batch experiments to optimize the production yield.

Industrial Production Methods

Industrial production of citramalic acid involves the use of fed-batch processes with engineered E. coli strains. These strains are modified to reduce the formation of by-products such as acetate, thereby increasing the yield of citramalate . The production process can generate over 60 g/L citramalate with a yield of 0.53 g citramalate per g glucose in 132 hours .

Analyse Des Réactions Chimiques

Types of Reactions

(+/-)-Potassium citramalate monohydrate undergoes various chemical reactions, including:

Condensation Reactions: Formation of citramalate from pyruvate and acetyl-CoA.

Oxidation and Reduction: Potential reactions involving the oxidation of citramalate to other derivatives.

Common Reagents and Conditions

Citramalate Synthase: The enzyme responsible for the condensation reaction.

Acetyl-CoA and Pyruvate: Substrates used in the synthesis of citramalate.

Major Products Formed

Applications De Recherche Scientifique

Chemistry

In chemistry, (+/-)-Potassium citramalate monohydrate is used as a precursor for the synthesis of methacrylic acid, which is a key component in the production of various polymers .

Biology

In biological research, citramalate pathways have been studied in microorganisms and plants for their role in isoleucine biosynthesis . The compound is also involved in the formation of important odor-active esters in fruits .

Medicine

Industry

In the industrial sector, citramalate is used in the production of methacrylic acid, which is a commodity chemical with a significant global market . It is used in the manufacture of transparent thermoplastics for construction, furniture, and display technologies .

Mécanisme D'action

The mechanism of action of (+/-)-Potassium citramalate monohydrate involves the enzyme citramalate synthase, which catalyzes the condensation of pyruvate and acetyl-CoA to form citramalate . This pathway contributes to the biosynthesis of isoleucine and other important compounds in microorganisms and plants .

Comparaison Avec Des Composés Similaires

Similar Compounds

Citric Acid: Another tricarboxylic acid used in various industrial and pharmaceutical applications.

Isocitric Acid: Similar in structure and function, involved in the citric acid cycle.

Uniqueness

(+/-)-Potassium citramalate monohydrate is unique due to its specific role as a precursor for methacrylic acid synthesis and its involvement in the biosynthesis of isoleucine and odor-active esters . Unlike citric acid, which is widely used as a flavoring and preservative agent, citramalate has specialized applications in polymer synthesis and metabolic pathways .

Propriétés

Formule moléculaire |

C5H8K2O6 |

|---|---|

Poids moléculaire |

242.31 g/mol |

Nom IUPAC |

dipotassium;2-hydroxy-2-methylbutanedioate;hydrate |

InChI |

InChI=1S/C5H8O5.2K.H2O/c1-5(10,4(8)9)2-3(6)7;;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;;1H2/q;2*+1;/p-2 |

Clé InChI |

QYWXEUYISHLCOP-UHFFFAOYSA-L |

SMILES canonique |

CC(CC(=O)[O-])(C(=O)[O-])O.O.[K+].[K+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Aminomethyl)-4-methoxyphenyl]acetic acid](/img/structure/B13787319.png)

![1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene](/img/structure/B13787326.png)

![[4-(Carbamoylsulfonyl)phenethyl][(5-methylisoxazol-3-yl)carbonyl]ammonium chloride](/img/structure/B13787331.png)

![Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride](/img/structure/B13787333.png)

![Ethanone, 1-[4-(aminooxy)phenyl]-](/img/structure/B13787364.png)

![2,2'-Isopropylidenebis[4,6-dibromophenol]](/img/structure/B13787380.png)